molecular formula C18H18BrN3O B11093675 1-[(4-Bromo-phenyl)-hydrazono]-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one

1-[(4-Bromo-phenyl)-hydrazono]-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one

Cat. No.: B11093675
M. Wt: 372.3 g/mol
InChI Key: GNWLBRSNKKMSHR-UZYVYHOESA-N
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Description

1-[(4-Bromo-phenyl)-hydrazono]-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one is a complex organic compound that features a quinoline ring system and a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromo-phenyl)-hydrazono]-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one typically involves the condensation of 4-bromoaniline with a suitable quinoline derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate hydrazone, which then undergoes further cyclization to yield the final product. Common reagents used in this synthesis include hydrazine hydrate, acetic acid, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-phenyl)-hydrazono]-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-[(4-Bromo-phenyl)-hydrazono]-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-phenyl)-hydrazono]-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the quinoline ring system may intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(4-Chloro-phenyl)-hydrazono]-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one
  • **1-[(4-Fluoro-phenyl)-hydrazono]-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one
  • **1-[(4-Methyl-phenyl)-hydrazono]-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one

Uniqueness

1-[(4-Bromo-phenyl)-hydrazono]-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity. The bromo group can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its potency and selectivity.

Properties

Molecular Formula

C18H18BrN3O

Molecular Weight

372.3 g/mol

IUPAC Name

(1Z)-1-[(4-bromophenyl)hydrazinylidene]-1-(3,4-dihydro-2H-quinolin-1-yl)propan-2-one

InChI

InChI=1S/C18H18BrN3O/c1-13(23)18(21-20-16-10-8-15(19)9-11-16)22-12-4-6-14-5-2-3-7-17(14)22/h2-3,5,7-11,20H,4,6,12H2,1H3/b21-18-

InChI Key

GNWLBRSNKKMSHR-UZYVYHOESA-N

Isomeric SMILES

CC(=O)/C(=N/NC1=CC=C(C=C1)Br)/N2CCCC3=CC=CC=C32

Canonical SMILES

CC(=O)C(=NNC1=CC=C(C=C1)Br)N2CCCC3=CC=CC=C32

Origin of Product

United States

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